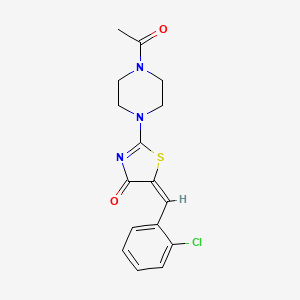
(E)-2-(4-acetylpiperazin-1-yl)-5-(2-chlorobenzylidene)thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-(4-acetylpiperazin-1-yl)-5-(2-chlorobenzylidene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C16H16ClN3O2S and its molecular weight is 349.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-2-(4-acetylpiperazin-1-yl)-5-(2-chlorobenzylidene)thiazol-4(5H)-one is a synthetic compound belonging to the thiazole family, which has garnered attention due to its potential biological activities. The structure incorporates a thiazole ring fused with a piperazine moiety and a chlorobenzylidene group, suggesting diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions of appropriate precursors.
- Introduction of the Piperazine Moiety : The piperazine group is introduced via nucleophilic substitution reactions.
- Addition of the Chlorobenzylidene Group : The final step involves condensation with 2-chlorobenzaldehyde under basic conditions to yield the desired compound.
Biological Activity
The biological activities associated with this compound can be categorized into several key areas:
Antimicrobial Activity
Thiazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Preliminary studies indicate that similar thiazole compounds show varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 100 to 400 μg/mL, which is lower than conventional antibiotics like chloramphenicol .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Similar Thiazoles | E. faecalis | 100 |
| Similar Thiazoles | S. aureus | 200 |
| Reference Drug | Chloramphenicol | 25–50 |
Antifungal Activity
In addition to antibacterial properties, these compounds have shown promising antifungal effects:
- Activity Against Fungi : Certain thiazole derivatives have demonstrated effectiveness against fungal pathogens such as Candida albicans and Aspergillus niger, with MIC values ranging from 3.92 to 4.23 mM .
Anticancer Potential
The thiazole scaffold is recognized for its role in anticancer drug development:
- Mechanisms of Action : Compounds containing thiazole rings have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Specific derivatives have shown activity against various cancer cell lines, suggesting that modifications in their structure can enhance efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives:
- Key Modifications : The presence of electron-withdrawing or electron-donating groups on the aromatic rings significantly influences antimicrobial potency. For example, substituents such as NO₂ or OMe at specific positions have been associated with enhanced activity against bacterial strains .
Case Studies
Several studies highlight the effectiveness of thiazole derivatives in clinical and laboratory settings:
- Study on Antimicrobial Efficacy : A recent investigation revealed that a series of thiazole derivatives exhibited moderate to high antibacterial activity against E. coli and Bacillus cereus, with MIC values as low as 0.17 mg/mL for certain compounds .
- Anticancer Activity Evaluation : Research indicated that thiazole-based compounds significantly inhibited cell proliferation in various cancer models, showcasing their potential as chemotherapeutic agents .
Eigenschaften
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-11(21)19-6-8-20(9-7-19)16-18-15(22)14(23-16)10-12-4-2-3-5-13(12)17/h2-5,10H,6-9H2,1H3/b14-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUJKYDHPYAGAC-GXDHUFHOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC=C3Cl)/S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














